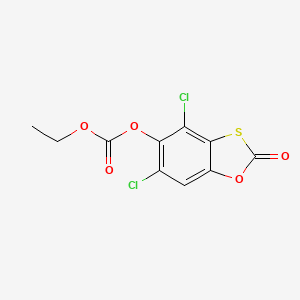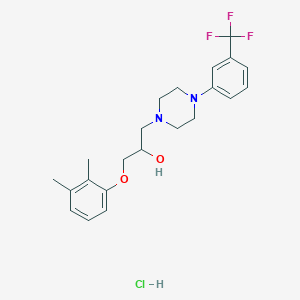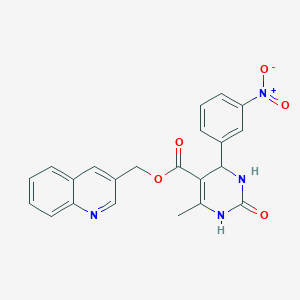
3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalyst Design and Synthesis
Research indicates the potential of triazole derivatives in the synthesis of catalysts. Saleem et al. (2013) and Saleem et al. (2014) explored half-sandwich Ruthenium(II) complexes using triazole-based ligands for catalytic oxidation and transfer hydrogenation processes. They found variations in catalytic efficiency depending on the donor atom coordination in the triazole skeleton, highlighting the role of triazole derivatives in catalyst design (Saleem et al., 2013) (Saleem et al., 2014).
Quantum Mechanical Studies
Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including analysis of their structural, electronic, and biological properties. Their findings suggest potential applications in designing effective photosensitizers for dye-sensitized solar cells (DSSC) and highlight the versatility of triazole compounds in various scientific domains (Al-Otaibi et al., 2020).
Gas Phase Properties and Molecular Structure
Kai Wang et al. (2013) focused on the gas phase properties of 1,2,3-triazoles, providing insights into their fundamental characteristics like proton affinity and acidity. This research contributes to understanding the molecular structure and behavior of triazole derivatives in different states (Wang et al., 2013).
Corrosion Inhibition
Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid. They found that these compounds are effective inhibitors, demonstrating the practical applications of triazole derivatives in industrial settings (Bentiss et al., 2007).
Mécanisme D'action
Target of Action
The primary targets of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole are two enzymes—mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) . These enzymes play a crucial role in protein biosynthesis by catalyzing the covalent attachment of amino acid residues to cognate tRNAs .
Mode of Action
This compound interacts with its targets, LeuRS and MetRS, inhibiting their activity . This inhibition disrupts the normal process of protein biosynthesis, leading to a halt in the growth and multiplication of the bacteria .
Biochemical Pathways
The affected pathway is the protein biosynthesis pathway. By inhibiting LeuRS and MetRS, this compound disrupts the attachment of amino acid residues to cognate tRNAs . This disruption affects the downstream process of protein synthesis, leading to a halt in bacterial growth .
Pharmacokinetics
The compound has shown significant inhibitory activity towards mycobacterial metrs, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein biosynthesis, leading to a halt in the growth and multiplication of the bacteria . This makes it a potential candidate for the development of novel antituberculosis agents .
Orientations Futures
The future directions for research on “3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have shown promise as antituberculosis agents, suggesting potential avenues for future research .
Propriétés
IUPAC Name |
3-phenyl-5-(1-phenylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUKKABTWIXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)

![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)
